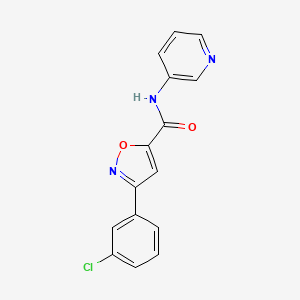
3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a pyridinyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with pyridine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the oxazole ring. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole products.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-5-carboxamide
- 3-(4-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide
- 3-(3-Chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-5-carboxamide
Uniqueness
3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10ClN3O2 |
|---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-pyridin-3-yl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-4-1-3-10(7-11)13-8-14(21-19-13)15(20)18-12-5-2-6-17-9-12/h1-9H,(H,18,20) |
InChI Key |
CNVMRAMQHKDESQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















